molecular formula C21H24N4O5S B11024348 N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11024348
M. Wt: 444.5 g/mol
InChI Key: PLIYQMQMRFXRHN-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methyl group, a morpholine ring attached to a sulfonyl group, and a pyrrolidine ring with a carboxamide group. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Formation of the Pyrrolidine Ring: The amine reacts with a suitable diketone to form the pyrrolidine ring through a cyclization reaction.

    Introduction of the Morpholine Sulfonyl Group: The pyrrolidine derivative is then reacted with 4-(morpholin-4-ylsulfonyl)phenyl chloride under basic conditions to introduce the morpholine sulfonyl group.

    Formation of the Carboxamide Group: Finally, the compound undergoes amidation to introduce the carboxamide group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the nitro group (if present) or the sulfonyl group, leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-(6-methylpyridin-2-yl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N4O5S/c1-15-3-2-4-19(22-15)23-21(27)16-13-20(26)25(14-16)17-5-7-18(8-6-17)31(28,29)24-9-11-30-12-10-24/h2-8,16H,9-14H2,1H3,(H,22,23,27)

InChI Key

PLIYQMQMRFXRHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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